5,6-Dihydroxybenzofuran-3-one

Overview

Description

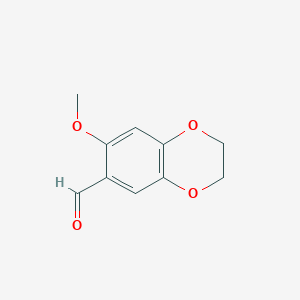

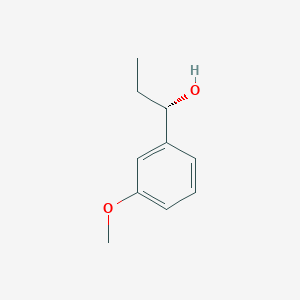

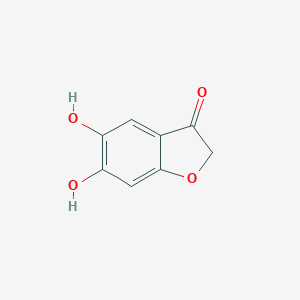

5,6-Dihydroxybenzofuran-3-one is a chemical compound with the molecular formula C8H6O4 . It contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 ether .

Synthesis Analysis

The synthesis of benzofuran derivatives like 5,6-Dihydroxybenzofuran-3-one can be achieved through various methods. One such method involves the heteroannulation of benzoquinones under AcOH catalysis in a one-pot manner . Another method involves the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines organocatalyzed by piperidinium acetate .Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxybenzofuran-3-one consists of 8 Carbon atoms, 6 Hydrogen atoms, and 4 Oxygen atoms . It contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 ether .Chemical Reactions Analysis

Benzofuran derivatives like 5,6-Dihydroxybenzofuran-3-one have been obtained by microwave-assisted synthesis (MWI). These compounds have shown anticancer activity against the human ovarian cancer cell line A2780 . Other methods for the synthesis of benzofurans include metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents .Scientific Research Applications

Anticancer Activity

Benzofuranone derivatives, including 5,6-dihydroxybenzofuran-3-one, have shown promise as potential anticancer agents. Researchers have designed, synthesized, and characterized novel derivatives of this compound. In vitro studies using human skin cancer cell lines demonstrated antitumor activity. The compounds were evaluated through assays such as the 5,6-dihydroxy-2-phenyl-1-benzofuran-3(2H)-one (MTT) assay, revealing their effectiveness against skin cancer cells .

Mechanism of Action

Target of Action

5,6-Dihydroxybenzofuran-3-one is a benzofuran derivative that has been identified as a potential modulator of the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression and the growth of cells.

Biochemical Pathways

Benzofuran compounds, including 5,6-Dihydroxybenzofuran-3-one, have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The molecular and cellular effects of 5,6-Dihydroxybenzofuran-3-one’s action are likely to be diverse, given its potential effects on multiple biochemical pathways. For instance, its anti-tumor activity suggests that it may induce apoptosis or inhibit the proliferation of cancer cells . .

properties

IUPAC Name |

5,6-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRBEUXIJCFHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC(=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310371 | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxybenzofuran-3-one | |

CAS RN |

14771-00-7 | |

| Record name | NSC226195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydroxy-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 5,6-dihydroxybenzofuran-3-one formed?

A1: The research paper describes the formation of a 5,6-dihydroxybenzofuran-3-one-2-carboxylate radical during the autoxidation of an alkaline solution of (Z)-3-(3,4-dihydroxyphenyl)-2-hydroxypropenoic acid []. While the specific formation mechanism of the non-radical 5,6-dihydroxybenzofuran-3-one is not discussed, it's plausible that similar oxidative processes could be involved. Further research is needed to confirm the exact mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.